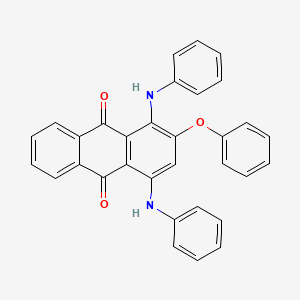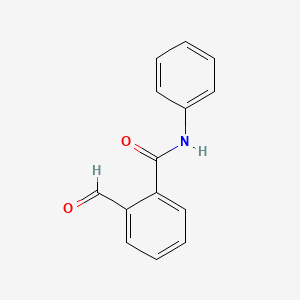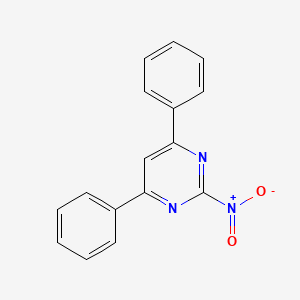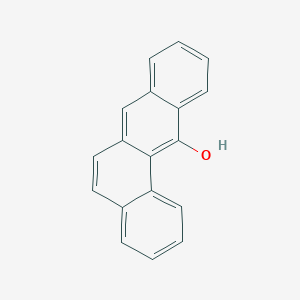![molecular formula C15H11ClO2 B14337214 Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- CAS No. 110220-76-3](/img/structure/B14337214.png)
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-, also known as (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone, is an organic compound with the molecular formula C15H11ClO2. This compound is characterized by the presence of a methanone group attached to a 3-(3-chlorophenyl)oxiranyl and a phenyl group. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- typically involves the reaction of 3-(3-chlorophenyl)oxirane with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves similar synthetic routes as described above, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (3-chlorophenyl)phenyl-: Similar structure but lacks the oxiranyl group.
Methanone, [3-(4-chlorophenyl)-2-oxiranyl]phenyl-: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- is unique due to the presence of both the oxiranyl and chlorophenyl groups, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
| 110220-76-3 | |
Molekularformel |
C15H11ClO2 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
[3-(3-chlorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-4-7-11(9-12)14-15(18-14)13(17)10-5-2-1-3-6-10/h1-9,14-15H |
InChI-Schlüssel |
ZSNWSVYRGZLHEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/no-structure.png)






![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
